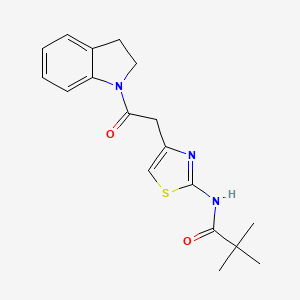

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

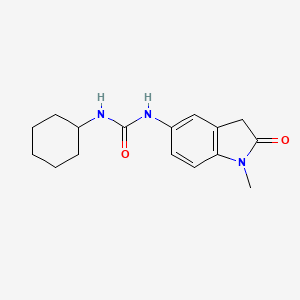

Indolin-2-one derivatives are a class of compounds that have been synthesized and studied for their bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) .

Synthesis Analysis

The synthesis of indolin-2-one derivatives involves incorporating a 1-benzyl-1H-1,2,3-triazole moiety . This process is based on the structural feature of donepezil, a known AChE inhibitor .Molecular Structure Analysis

The molecular structure of these compounds is designed based on the activity of indoles against various cancer cell lines . The compounds are synthesized via a Pd-catalyzed C-N cross-coupling .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling . This reaction is crucial for the formation of the indole-based compounds .Physical And Chemical Properties Analysis

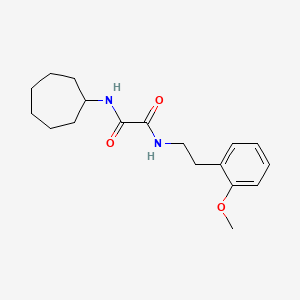

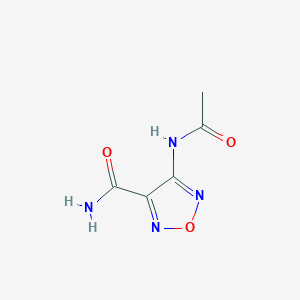

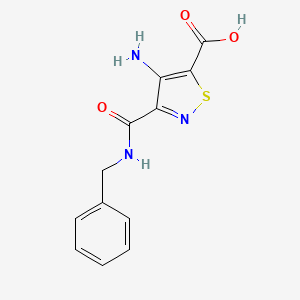

The physical and chemical properties of these compounds are determined by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Cystic Fibrosis Therapy

One study explored the potential of bithiazole compounds related to N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide in the treatment of cystic fibrosis. These compounds were designed to correct defective cellular processing of the DeltaF508-CFTR, a mutation causing cystic fibrosis. Constraining the rotation about the bithiazole-tethering significantly affected corrector activity, highlighting the importance of molecular configuration in therapeutic efficacy (Yu et al., 2008).

Antiviral Activity

Another study focused on the synthesis of water-soluble derivatives of compounds structurally similar to this compound for potential antiviral applications. These derivatives were evaluated against influenza and other respiratory viruses, demonstrating high activity and suggesting the utility of such molecules in developing treatments for viral infections (Harnden et al., 1979).

Antibacterial, Antifungal, and Anti-tubercular Agents

Research into tetrahydropyrimidine–isatin hybrids, which share a core structural motif with this compound, has shown potential antibacterial, antifungal, and anti-tubercular activities. This suggests that modifications of the indolin-2-one backbone could yield compounds with significant therapeutic applications across a range of microbial diseases (Akhaja & Raval, 2012).

Anticonvulsant Activity

A study on thiazolidin-4-one derivatives, which resemble the thiazolyl component of this compound, indicated good CNS depressant and anticonvulsant activities. This research underscores the potential for such compounds in the development of new treatments for epilepsy and related CNS disorders (Nikalje et al., 2015).

Wirkmechanismus

Target of Action

The primary target of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is involved in numerous neurological processes.

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine can then enhance cholinergic neurotransmission.

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway. This pathway is critical for many functions including muscle movement, breathing, heart rate, and learning and memory. Disruption of this pathway can lead to various neurological disorders .

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission. This can have various effects depending on the specific physiological context. For example, in the context of Alzheimer’s disease, enhancing cholinergic neurotransmission can help alleviate some of the cognitive symptoms of the disease .

Zukünftige Richtungen

The future directions for these compounds include further development as potential anticancer agents . They may also serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Eigenschaften

IUPAC Name |

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-18(2,3)16(23)20-17-19-13(11-24-17)10-15(22)21-9-8-12-6-4-5-7-14(12)21/h4-7,11H,8-10H2,1-3H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSKNKOJVNLCGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2990114.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2990118.png)

![2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2990124.png)

![N-cyclopropyl-1-(3-{[(4-isopropylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2990127.png)

![N-(3-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2990130.png)